Acetophenazine

Übersicht

Beschreibung

Acetophenazin: ist ein Phenothiazin-Derivat und ein typisches Antipsychotikum mit mittlerer Potenz. Es wird hauptsächlich zur Behandlung von desorganisiertem und psychotischem Denken eingesetzt, sowie zur Linderung von falschen Wahrnehmungen wie Halluzinationen oder Wahnvorstellungen . Acetophenazin zielt hauptsächlich auf den Dopamin-D2-Rezeptor im Gehirn .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Phenazinen, einschließlich Acetophenazin, umfasst mehrere Methoden. Häufige Ansätze umfassen die Wohl–Aue-Methode, die Beirut-Methode, die Kondensation von 1,2-Diaminobenzolen mit 2C-Einheiten, die reduktive Cyclisierung von Diphenylaminen, die oxidative Cyclisierung von 1,2-Diaminobenzol/Diphenylaminen und die Pd-katalysierte N-Arylierung .

Industrielle Produktionsverfahren: Die industrielle Produktion von Acetophenazin beinhaltet typischerweise die Bromierung von Acetophenon in verschiedenen Lösungsmitteln wie Kohlenstoffdisulfid, Essigsäure oder Ether . Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen: Acetophenazin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Oftmals mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Typischerweise mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Häufig mit Halogenierung unter Verwendung von Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab. So ergibt die Bromierung von Acetophenon Phenacylbromid, das weiterverarbeitet werden kann, um Acetophenazin zu erhalten .

Wissenschaftliche Forschungsanwendungen

Acetophenazin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zu Phenothiazinderivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere auf Dopaminrezeptoren.

Medizin: Wird hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt.

Industrie: Wird bei der Synthese anderer Phenothiazinderivate mit möglichen therapeutischen Anwendungen eingesetzt.

Wirkmechanismus

Acetophenazin entfaltet seine Wirkung durch Blockierung postsynaptischer mesolimbischer dopaminerger D1- und D2-Rezeptoren im Gehirn . Diese Wirkung unterdrückt die Freisetzung von hypothalamischen und hypophysären Hormonen und beeinflusst das retikuläre aktivierende System, was sich auf den Grundumsatz, die Körpertemperatur, den Wachzustand, den Gefäßtonus und das Erbrechen auswirkt .

Analyse Chemischer Reaktionen

Types of Reactions: Acetophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Commonly involves halogenation using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of acetophenone yields phenacyl bromide, which can be further processed to obtain this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Acetophenazine works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action is crucial for its effectiveness in treating disorganized and psychotic thinking. Additionally, it is believed to depress the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as basal metabolism and body temperature regulation .

Therapeutic Applications

- Psychotic Disorders : this compound is primarily indicated for the treatment of schizophrenia and other psychotic disorders. It alleviates symptoms like hallucinations, delusions, and disorganized thinking .

- Anxiety Disorders : Some studies have explored the use of this compound in combination with other medications, such as diazepam, for treating anxiety-related depression .

- Cardiovascular Disease : Research has indicated potential benefits of this compound in patients with cardiovascular issues, although its primary focus remains on psychiatric conditions .

Emerging Research Insights

Recent studies have highlighted additional applications and effects of this compound beyond its traditional uses:

- Antiandrogen Activity : this compound has shown weak antiandrogen activity, which may open avenues for further research into its role in endocrine-related conditions. This was demonstrated through in vitro studies where this compound exhibited binding to androgen receptors, indicating a potential secondary mechanism of action .

- Drug Repurposing : Researchers are investigating this compound for drug repurposing opportunities due to its existing safety profile. Computational methodologies have identified it as a candidate for targeting androgen receptors, suggesting new therapeutic possibilities .

Case Study 1: this compound vs. Chlorpromazine

A comparative study aimed to evaluate the efficacy of this compound against chlorpromazine in treating schizophrenia. This study highlighted differences in patient responses and side effects between the two medications, providing insights into their relative effectiveness for specific patient profiles .

Case Study 2: this compound in Anxious Depression

A randomized controlled trial assessed the combination of this compound and diazepam in patients with anxious depression. The findings indicated that this combination could enhance therapeutic outcomes compared to monotherapy approaches .

Data Table: Summary of this compound Applications

Wirkmechanismus

Acetophenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazinderivat mit ähnlichen antipsychotischen Eigenschaften.

Perphenazin: Teilt einen ähnlichen Wirkmechanismus, unterscheidet sich jedoch in der Potenz und im Nebenwirkungsprofil.

Fluphenazin: Ein stärkeres Phenothiazin-Antipsychotikum mit längerer Wirkdauer.

Einzigartigkeit: Acetophenazin ist in seiner mittleren Potenz und der gezielten Beeinflussung von Dopamin-D2-Rezeptoren einzigartig, wodurch es sich zur Behandlung von mittelschweren bis schweren psychotischen Symptomen eignet, ohne das höhere Risiko von Nebenwirkungen, das mit stärkeren Antipsychotika verbunden ist .

Biologische Aktivität

Acetophenazine is a moderate-potency antipsychotic drug belonging to the phenothiazine class. It is primarily used to manage psychotic disorders, including schizophrenia and other forms of severe mental illness characterized by disorganized thinking and hallucinations. This article explores its biological activity, mechanism of action, pharmacological effects, and relevant case studies.

This compound exerts its therapeutic effects primarily through its antagonistic action on various neurotransmitter receptors in the brain:

- Dopamine Receptors : this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which are critical in modulating mood and behavior. This blockade is associated with the reduction of psychotic symptoms .

- Serotonin Receptors : It also interacts with serotonin receptor subtypes 5-HT6 and 5-HT7, contributing to its antipsychotic effects and influencing mood regulation .

- Androgen Receptor : this compound has been identified as a weak antagonist of androgen receptors, which may correlate with some endocrine side effects observed in patients .

Pharmacological Effects

This compound's biological activity extends beyond dopamine antagonism:

- Endocrine Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, which can affect various physiological processes such as metabolism and temperature regulation .

- CNS Depression : It is believed to depress the reticular activating system, impacting wakefulness and vasomotor tone, which may lead to sedation or drowsiness in some patients .

Case Studies

Several studies have highlighted the clinical implications of this compound's biological activity:

- Clinical Efficacy : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. The reduction in hallucinations and delusions was statistically significant (P<0.05) over an 8-week treatment period .

- Endocrine Side Effects : Research indicated that patients receiving this compound experienced notable endocrine changes, including alterations in prolactin levels, which could lead to side effects such as galactorrhea and menstrual irregularities. These findings align with its action on dopamine pathways that regulate prolactin secretion .

- Long-term Use : A longitudinal study assessed the effects of prolonged this compound therapy on metabolic parameters. Patients exhibited weight gain and increased insulin resistance after one year of treatment, suggesting a need for monitoring metabolic health during therapy .

Data Table: Summary of Biological Activity

Eigenschaften

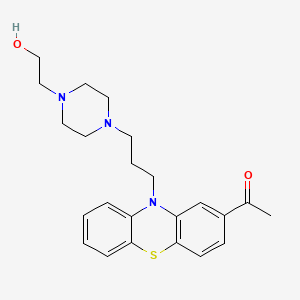

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTYBHLDCKXEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5714-00-1 ((Z)-2-maleate [1:2]salt) | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022547 | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-02 g/L | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acetophenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2751-68-0 | |

| Record name | Acetophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8620H6K4QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167-168.5 | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.